molecular formula C22H23NO5 B2362863 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid CAS No. 2247087-93-8

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid

Katalognummer: B2362863
CAS-Nummer: 2247087-93-8
Molekulargewicht: 381.428
InChI-Schlüssel: HARSBMCQBDPFBP-XLOAEROZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid (hereafter referred to as the target compound) is a specialized synthetic intermediate used in peptide chemistry and drug discovery. It features a cyclobutane ring substituted with a methoxy group, a carboxylic acid, and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected aminomethyl group. The Fmoc group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS), enabling controlled assembly of peptide chains .

Eigenschaften

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-22(10-14(11-22)20(24)25)13-23-21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARSBMCQBDPFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Cyclobutane Core

Preparation from Oxocyclobutane Carboxylic Acid

One potential synthetic route begins with 3-oxocyclobutanecarboxylic acid, which serves as a versatile intermediate for further functionalization. According to patent literature, this precursor can be synthesized through a two-step process:

Synthetic Procedure for 3-oxocyclobutanecarboxylic acid

Step 1: Preparation of diester intermediate
In a 5L flask, dimethylformamide (DMF) (2.2 kg) and potassium tert-butoxide (424 g) are combined and stirred under ice bath conditions at -5°C. Diisopropyl malonate (678 g) dissolved in DMF (1.0 L) is added dropwise over 3.0 hours. The mixture is warmed to 20°C and stirred for 1.0 hour, after which 2,2-dimethoxy-1,3-dibromopropane (472 g) is added. The reaction mixture is stirred and heated to 140°C for 4 days. After completion, half of the DMF is removed by distillation, the mixture is cooled to 15°C, and water (1.5 L) is added. The product is extracted with normal heptane (1 kg, four times), and the organic phase is dried and concentrated under vacuum to yield Product A (approximately 400 g).

Step 2: Hydrolysis and decarboxylation
Product A (250 g) is placed in a 2L flask with water (350 g) and concentrated hydrochloric acid (460 g). The mixture is heated to 75-80°C for 30 hours, then further heated to 102-106°C for 120 hours. After reaction completion, approximately two-thirds of the solvent is removed, and the product is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate, concentrated, and recrystallized from dichloromethane/normal heptane to yield 3-oxocyclobutanecarboxylic acid (40 g).

Alternative Synthetic Route for Cyclobutane Core

An alternative approach for synthesizing the cyclobutane core involves the formation of 3,3-dicyano cyclobutanone as an intermediate:

  • Synthesis of 1,3-dibromo acetone: Acetone and bromine (1:1.5-1:2.5 molar ratio) are combined in ethanol at room temperature and reacted for 10-16 hours. After reaction completion, ethanol, excess acetone, and hydrogen bromide are removed by distillation.

  • Synthesis of 3,3-dicyano cyclobutanone: Using DMF as a solvent, sodium iodide as an activator, and tetrabutylammonium bromide as a phase-transfer catalyst, propanedinitrile and 1,3-dibromo acetone (1:1.0-1:1.5 molar ratio) are reacted under basic conditions at 60-90°C for 16-24 hours.

Functionalization of the Cyclobutane Core

Introduction of the Aminomethyl Group

The aminomethyl group can be introduced through several strategies:

  • Reductive amination of a formyl group
  • Nucleophilic substitution of a suitable leaving group with an azide followed by reduction
  • Addition of a protected amine to a suitable electrophile

Fmoc Protection Strategy

General Considerations for Fmoc Protection

The introduction of the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group to primary amines is a well-established procedure in peptide synthesis. The reaction typically involves the use of Fmoc-OSu (9H-Fluoren-9-ylmethoxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (9H-Fluoren-9-ylmethoxycarbonyl chloride) under basic conditions.

Standard Procedure for Fmoc Protection

Based on similar compounds, the following general procedure can be adapted for the introduction of the Fmoc group to 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid:

Reaction Conditions for Fmoc Protection:

  • Dissolve 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid in a mixture of water and acetonitrile (1:1).
  • Adjust the pH to 9-10 using sodium hydroxide (1N).
  • Add Fmoc-OSu (1.1 equivalents) in acetonitrile dropwise while maintaining the pH between 8.5-9.5.
  • Stir the reaction mixture at room temperature overnight.
  • Remove the acetonitrile under reduced pressure.
  • Acidify the aqueous phase to pH 2 using hydrochloric acid (2N).
  • Extract the product with dichloromethane or ethyl acetate.
  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.
  • Purify by column chromatography or recrystallization.

Specific Example of Fmoc Protection for a Related Compound

The following procedure for a structurally related compound provides a useful reference:

"8-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-l,4-dioxaspiro[4.5]decane-8-carboxylic acid: After the solution of the precursor was adjusted to pH = 10 with 2N HCl, Fmoc-OSu (15.87 g, 45.0 mmol) and acetonitrile (50.0 mL) were added. The reaction mixture was stirred at room temperature overnight. Most of the solvent was removed under reduced pressure and the resulting mixture was adjusted to pH = 2 with 2N HCl and extracted with DCM. The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography on silica gel (DCM/MeOH = 50:1) to afford the product (5.0 g, 13% yield over three steps) as a white solid."

Complete Synthetic Routes for 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid

Proposed Synthetic Route A

Based on the available information, the following synthetic route is proposed:

Table 1: Synthetic Route A for 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid

Step Reaction Reagents Conditions Expected Yield
1 Synthesis of 3-oxocyclobutanecarboxylic acid Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, K+ t-BuO- DMF, -5°C to 140°C, 4 days 40-50%
2 Reduction to 3-hydroxycyclobutanecarboxylic acid NaBH4 MeOH, 0°C to RT, 4h 70-80%
3 Methylation to 3-methoxycyclobutanecarboxylic acid CH3I, Ag2O DMF, RT, 24h 60-70%
4 Introduction of aminomethyl group (i) LiHMDS, (ii) N3CH2Cl, (iii) H2, Pd/C THF, -78°C to RT, then MeOH, H2 (1 atm) 50-60%
5 Fmoc protection Fmoc-OSu, NaOH H2O/CH3CN, pH 9, RT, overnight 65-75%

Proposed Synthetic Route B

An alternative synthetic approach could involve:

Table 2: Synthetic Route B for 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid

Step Reaction Reagents Conditions Expected Yield
1 Synthesis of 3,3-dicyano cyclobutanone Propanedinitrile, 1,3-dibromo acetone DMF, 60-90°C, 16-24h 50-60%
2 Hydrolysis to 3-oxocyclobutanecarboxylic acid HCl H2O, 100-105°C, 120h 40-50%
3 Reductive amination NH3, NaBH3CN MeOH, RT, 24h 65-75%
4 Methoxylation CH3I, NaH DMF, 0°C to RT, 12h 60-70%
5 Fmoc protection Fmoc-OSu, Na2CO3 Dioxane/H2O, RT, 16h 70-80%

Purification and Characterization

Purification Methods

The purification of 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid can be achieved through:

  • Column chromatography on silica gel using dichloromethane/methanol (50:1 to 20:1) as eluent
  • Recrystallization from ethyl acetate/hexane or dichloromethane/heptane
  • Preparative HPLC using a C18 column with acetonitrile/water gradient

Characterization Data

Based on related compounds, the following characterization data would be expected for 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid:

Physical Properties:

  • Molecular Formula: C22H23NO5
  • Molecular Weight: Approximately 381.4 g/mol
  • Appearance: White solid
  • Melting Point: Expected range 130-150°C

Spectroscopic Data:

  • 1H NMR: Expected signals for the fluorenyl group (7.2-7.8 ppm), methoxy group (3.2-3.4 ppm), cyclobutane ring (2.0-2.8 ppm), and aminomethyl group (3.0-3.5 ppm)
  • 13C NMR: Characteristic peaks for carboxylic acid (170-175 ppm), carbamate (155-160 ppm), aromatic carbons (120-145 ppm), methoxy carbon (50-55 ppm), and cyclobutane ring (25-45 ppm)
  • HRMS: Expected [M+H]+ at m/z 382.1654

Challenges and Optimization Strategies

Common Challenges in Fmoc Chemistry

The synthesis of Fmoc-protected compounds can face several challenges:

  • Premature Fmoc cleavage: The Fmoc group is base-labile and can be cleaved during reactions requiring basic conditions. Using milder bases or controlling the reaction temperature can mitigate this issue.

  • Dibenzofulvene adducts: During Fmoc deprotection, the initial cleavage product (dibenzofulvene) is reactive and can form adducts. Proper washing procedures are essential to remove these byproducts.

  • Fmoc rearrangements: The Lossen-type rearrangement leading to Fmoc-β-Ala-OH formation can occur during Fmoc protection. Using optimized protection methods can minimize this side reaction.

Optimization of Cyclobutane Core Synthesis

The synthesis of the cyclobutane core can be challenging due to:

  • Ring strain: The four-membered ring has significant strain, which can affect stability and reactivity.

  • Stereochemistry: Controlling the stereochemistry of substituents on the cyclobutane ring requires careful reaction design.

  • Side reactions: Competing pathways, such as ring opening under harsh conditions, need to be minimized through optimized reaction conditions.

The preparation of 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid represents a synthetic challenge that combines cyclobutane chemistry with the introduction of functional groups and protecting group manipulations. While direct synthetic procedures for this specific compound are not extensively documented in the literature, the approaches outlined in this article provide viable routes based on related compounds and established methodologies.

The key strategies involve:

  • Construction of the cyclobutane carboxylic acid core
  • Introduction of the methoxy and aminomethyl functionalities
  • Protection of the amine with the Fmoc group using standard conditions

The proposed synthetic routes offer flexibility in terms of reagents and conditions, allowing for optimization based on available resources and specific requirements. Future research may focus on developing more efficient and stereoselective methods for constructing the functionalized cyclobutane core and improving the overall yield of the synthetic sequence.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be employed as a probe or inhibitor to study enzyme activity or protein interactions.

Medicine

Potential medical applications include the development of new pharmaceuticals, where the compound's unique structure could be exploited to target specific biological pathways or receptors.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

  • Methoxy group : Increases polarity and may influence hydrogen-bonding interactions.
  • Fmoc-protected aminomethyl group: Ensures compatibility with standard SPPS protocols.

Structural Analogues

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
  • Differences : Lacks the methoxy group and methyl substituent on the cyclobutane.
  • Molecular Formula: C₂₀H₁₉NO₄ vs. the target compound’s C₂₁H₂₁NO₅ (estimated based on substituents) .
  • Applications : Used in constrained peptide design but may exhibit reduced steric hindrance compared to the methoxy-containing target compound.
cis-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid (CAS 2101202-54-2)
  • Stereochemical Impact : The cis arrangement may alter peptide backbone geometry compared to the target compound’s methoxy-substituted structure .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
  • Differences : Replaces the cyclobutane ring with an oxetane (3-membered ring), increasing ring strain and altering electronic properties.
  • Molecular Formula: C₁₉H₁₇NO₅ vs. the target compound’s C₂₁H₂₁NO₅.
  • Applications : Oxetanes are valued for improving metabolic stability in drug candidates but may offer less conformational control than cyclobutanes .

Biologische Aktivität

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

  • Molecular Formula : C27H30N2O5
  • Molecular Weight : 454.54 g/mol
  • CAS Number : 1934369-16-0

The compound is believed to exhibit its biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, impacting signaling pathways.

Anticancer Activity

Research has indicated that derivatives of the cyclobutane structure, similar to 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid, show promise in anticancer applications. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro.

CompoundIC50 (µM)Cancer Cell Line
A0.190 ± 0.060MCF-7 (Breast)
B0.054 ± 0.016HeLa (Cervical)
C1.140 ± 0.820A549 (Lung)

This table illustrates the effectiveness of related compounds in inhibiting cancer cell lines, suggesting potential for further development.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory conditions.

Case Study 1: Synthesis and Evaluation

A study published in Journal of Medicinal Chemistry synthesized several analogs of the cyclobutane derivative and evaluated their biological activity against different cancer cell lines. The results showed that modifications to the fluorenylmethoxycarbonyl group significantly influenced the potency of the compounds.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship of this compound and its analogs. The study found that specific functional groups were critical for enhancing biological activity, particularly in inhibiting tumor growth in vivo.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid, and how do they influence its reactivity in peptide synthesis?

  • The compound contains a cyclobutane ring (introducing conformational rigidity) and an Fmoc (9-fluorenylmethoxycarbonyl) group , which acts as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). The methoxy group enhances solubility in organic solvents, while the carboxylic acid enables activation for coupling reactions. The Fmoc group is cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile protective groups .

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized for high purity?

  • Synthesis typically involves:

Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure.

Introduction of the Fmoc group using Fmoc-Cl in the presence of a base (e.g., DIEA) .

Carboxylic acid activation (e.g., HOBt/EDCI coupling).

  • Optimization:

  • Use anhydrous solvents (DMF, DCM) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., diastereomers) .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Analytical techniques :

  • NMR (¹H/¹³C) to verify stereochemistry and functional groups.
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
  • Mass spectrometry (ESI-MS) to confirm molecular weight .

Advanced Research Questions

Q. How does steric hindrance from the Fmoc group affect coupling efficiency in solid-phase peptide synthesis, and what strategies mitigate this?

  • The bulky Fmoc group reduces coupling efficiency by limiting access to the amine. Solutions include:

  • Using ultrasonic agitation to improve reagent diffusion.
  • Employing microwave-assisted synthesis to enhance reaction kinetics.
  • Optimizing coupling agents (e.g., HATU over HOBt/EDCI) for faster activation .

Q. What contradictions exist in reported biological activity data for Fmoc-protected cyclobutane derivatives, and how can they be resolved?

  • Contradictions :

  • Some studies report enhanced enzyme inhibition due to cyclobutane rigidity, while others note reduced bioavailability from poor solubility.
    • Resolution :
  • Conduct molecular dynamics simulations to assess target binding vs. solubility.
  • Perform structure-activity relationship (SAR) studies with analogs (e.g., varying methoxy substituents) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., proteases)?

  • Techniques :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd).
  • X-ray crystallography to resolve binding modes.
  • Enzymatic assays (fluorogenic substrates) to measure inhibition constants (Ki) .

Q. How do environmental factors (pH, temperature) influence the stability of the cyclobutane ring during storage?

  • The cyclobutane ring is prone to ring-opening under acidic conditions (pH < 4) or elevated temperatures (>40°C).
  • Stabilization :

  • Store at 2–8°C in inert atmospheres (argon).
  • Use lyophilized forms for long-term storage .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • GHS hazards : Skin/eye irritation (Category 2), acute toxicity (oral, Category 4).
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Spill management : Absorb with vermiculite, dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.